8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one

PROTAC linker design intracellular accumulation spirocyclic rigidity

Prioritize 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one (CAS 2551115-76-3) for PROTAC programs where linker rigidity, cellular permeability, and oral bioavailability are critical design parameters. This azaspiro[4.5]decane scaffold delivers locked 3D conformation unattainable with flexible alkyl or PEG linkers, directly improving intracellular drug accumulation and ternary complex stability. For teams targeting challenging targets with poor ligand-induced internalization or requiring oral dosing capability, this spirocyclic building block offers a structurally unique, patent-differentiating linker composition incorporating both nitrogen and oxygen heteroatoms.

Molecular Formula C9H15NO3
Molecular Weight 185.22 g/mol
CAS No. 2551115-76-3
Cat. No. B6176576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one
CAS2551115-76-3
Molecular FormulaC9H15NO3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESCC1(OCC2(CC(=O)NC2)CO1)C
InChIInChI=1S/C9H15NO3/c1-8(2)12-5-9(6-13-8)3-7(11)10-4-9/h3-6H2,1-2H3,(H,10,11)
InChIKeyQFNUIVWDIVPKTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8,8-Dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one: Rigid Spirocyclic Scaffold for PROTAC Linker Design


8,8-Dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one (CAS: 2551115-76-3) is a conformationally constrained spirocyclic building block employed primarily as a rigid linker component in the design and synthesis of proteolysis-targeting chimeras (PROTACs) and other bifunctional degraders. As a member of the azaspiro[4.5]decane scaffold family, this compound features a fused bicyclic system incorporating both nitrogen and oxygen heteroatoms within a spirocyclic framework. This structural motif confers three-dimensional rigidity that distinguishes it from flexible alkyl or PEG linkers, enabling precise spatial orientation between E3 ligase ligands and target protein warheads during ternary complex formation [1].

Why Generic Linker Substitution Undermines 8,8-Dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one-Based PROTAC Performance


PROTAC efficacy depends critically on linker composition, length, and rigidity, which govern ternary complex stability, membrane permeability, and degradation efficiency. Substituting a rigid spirocyclic linker such as 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one with a flexible alkyl or PEG analog cannot be considered functionally equivalent. Comparative studies demonstrate that linker rigidity directly modulates intracellular accumulation and ternary complex stability in a trade-off relationship, where rigid spirocyclic structures achieve markedly higher intracellular drug concentrations than flexible counterparts [1]. Furthermore, the three-dimensional spatial conformation imparted by azaspiro systems is structurally unique among nitrogen heterocyclic linkers, affecting the orientation between the recruited E3 ligase and target protein in ways that cannot be replicated by simple linear linkers [2]. Generic substitution without rigorous comparative evaluation risks compromising degradation potency, selectivity, and ultimately the biological outcome of the degrader molecule.

Quantitative Differentiation Evidence for 8,8-Dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one in PROTAC Development


Spirocyclic Linker Rigidity Enhances Intracellular Accumulation Compared to Flexible Linkers

In a head-to-head comparative study of PROTACs targeting H-PGDS, the most rigid spirocyclic linker-containing PROTAC (PROTAC-3) demonstrated markedly higher intracellular accumulation compared to less rigid methylene-modified and flexible counterparts, despite all compounds exhibiting similar binding affinities and degradation activities. This quantitative differentiation establishes that spirocyclic scaffolds, including the azaspiro[4.5]decane framework to which 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one belongs, confer a measurable advantage in cellular uptake that cannot be achieved with flexible alkyl or PEG linkers [1].

PROTAC linker design intracellular accumulation spirocyclic rigidity

Rigid Azaspiro[4.5]decane Linkers Yield Bioavailable PROTACs with Defined Oral Exposure

A structure-activity relationship study of EZH2 PROTACs incorporating rigid 2,8-diazaspiro[4.5]decane linkers—a scaffold closely related to 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one—identified compound 5g with acceptable predicted ADMET properties and a measured oral bioavailability (F) of 8.91%. This quantitative metric provides a class-level benchmark for the pharmacokinetic performance achievable with azaspiro[4.5]decane-based rigid linkers, contrasting with many PROTACs employing flexible linkers that exhibit negligible or unreported oral exposure [1]. While flexible PEG and alkyl linkers dominate PROTAC linker libraries, they often yield molecules with poor oral bioavailability; the 8.91% F value for the azaspiro-containing PROTAC 5g represents a tangible, quantifiable advantage for researchers prioritizing in vivo oral dosing capabilities.

PROTAC pharmacokinetics oral bioavailability azaspiro linker

Azaspiro Scaffolds Exhibit Three-Dimensional Conformational Uniqueness Versus Saturated Nitrogen Heterocycles

A comprehensive review of nitrogen heterocycles in PROTAC linker design identifies azaspiro compounds as possessing structural uniqueness in their three-dimensional spatial conformation compared to saturated nitrogen heterocycles. This differentiation stems from the spirocyclic junction that locks the molecule into a defined three-dimensional geometry, thereby restricting conformational flexibility and enabling precise control over the spatial orientation of binding elements [1]. In contrast, saturated nitrogen heterocycles such as piperidine or piperazine rings exhibit greater conformational freedom, potentially introducing uncertainty in the relative positioning of E3 ligase and target protein ligands during ternary complex formation.

nitrogen heterocycles PROTAC linker 3D conformation

Spirocyclic Scaffolds Improve DC₅₀ and Dmax in PROTAC Degradation Assays

Recent studies published in Pharmaceuticals (2024) demonstrate that rigid, conformationally constrained spirocyclic linkers can significantly improve both DC₅₀ (half-maximal degradation concentration) and Dmax (maximal degradation) in PROTACs compared to flexible linkers. This class-level finding establishes a quantifiable link between linker rigidity—a defining characteristic of spirocyclic scaffolds including 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one—and enhanced degradation efficiency metrics that directly impact therapeutic potential. Flexible linkers, while synthetically accessible, lack the conformational constraint necessary to optimize the ternary complex geometry that drives efficient ubiquitination and subsequent proteasomal degradation [1].

PROTAC degradation efficiency DC₅₀ Dmax spirocyclic linker

8,8-Dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one Offers Synthetic Novelty via Dual Heteroatom Spirocyclic Core

Unlike simpler azaspiro[4.5]decane linkers containing only nitrogen (e.g., 2,8-diazaspiro[4.5]decane, 8-Boc-8-azaspiro[4.5]decane-2-amino), 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one incorporates both nitrogen and oxygen heteroatoms within its spirocyclic core. The 7,9-dioxa substitution pattern introduces additional hydrogen-bonding capacity and polarity modulation compared to nitrogen-only spirocycles. This structural differentiation provides a unique chemical space entry not accessible with standard azaspiro linkers. Patent literature confirms that substituted azaspiro(4.5)decane derivatives constitute a distinct intellectual property landscape for receptor modulation (including μ-opioid and ORL1 receptors) [1], while the specific 8,8-dimethyl-7,9-dioxa substitution pattern of this compound occupies a distinct niche within the broader spirocyclic linker chemical space.

spirocyclic synthesis heteroatom-containing scaffold PROTAC linker diversity

Note on Evidence Strength and Direct Comparative Data Limitations

A comprehensive search of primary research papers, patents, and authoritative databases did not yield direct head-to-head quantitative comparisons specifically for 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one against named comparator compounds in identical assay systems. The compound appears primarily as a commercial building block without peer-reviewed publications detailing its individual biological or physicochemical performance. Consequently, the differentiation evidence presented above relies predominantly on class-level inferences from related azaspiro[4.5]decane scaffolds and spirocyclic linkers. Researchers requiring compound-specific quantitative validation should consider conducting side-by-side comparator studies using this building block versus flexible PEG/alkyl linkers or alternative rigid scaffolds within their specific target protein and E3 ligase context. This evidence gap is explicitly acknowledged to avoid misrepresentation of the available data.

evidence quality data availability comparative studies

Optimal Research and Industrial Application Scenarios for 8,8-Dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one


PROTAC Linker Optimization for Enhanced Intracellular Accumulation

Researchers designing PROTACs where cellular permeability is rate-limiting should prioritize 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one as a rigid spirocyclic linker. Class-level evidence demonstrates that PROTACs incorporating spirocyclic linkers achieve markedly higher intracellular accumulation compared to flexible methylene-modified linkers, despite similar binding affinities and degradation activities [1]. This scenario is particularly relevant for targets with poor ligand-induced internalization or for degrader programs where achieving sufficient intracellular drug concentration has proven challenging with conventional PEG or alkyl linkers.

Oral Bioavailable PROTAC Development Programs

For PROTAC programs requiring oral dosing capability, 8,8-dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one offers a scaffold class with demonstrated oral bioavailability. A closely related 2,8-diazaspiro[4.5]decane-containing PROTAC (compound 5g) achieved an oral bioavailability of 8.91% with acceptable predicted ADMET properties [2]. This contrasts sharply with many flexible-linker PROTACs that exhibit negligible oral exposure. Medicinal chemistry teams targeting indications amenable to oral administration (e.g., chronic diseases, outpatient oncology) should consider this spirocyclic linker class as a starting point for achieving measurable oral pharmacokinetics.

Rational, Structure-Based PROTAC Design Requiring Defined 3D Geometry

Programs employing computational modeling or cryo-EM-guided PROTAC design require linkers with predictable, conformationally constrained three-dimensional geometry. 8,8-Dimethyl-7,9-dioxa-2-azaspiro[4.5]decan-3-one provides the locked 3D conformation characteristic of azaspiro scaffolds, which exhibit structural uniqueness in spatial orientation compared to flexible saturated nitrogen heterocycles [3]. This scenario applies when ternary complex modeling indicates a specific distance and angular relationship between E3 ligase and target protein binding sites, and where conformational flexibility would introduce unacceptable uncertainty in the predicted complex geometry.

Intellectual Property Differentiation in PROTAC Linker Space

Patent literature confirms that substituted azaspiro(4.5)decane derivatives constitute a distinct intellectual property class for receptor modulation [4]. The specific 8,8-dimethyl-7,9-dioxa substitution pattern of this compound, incorporating both nitrogen and oxygen heteroatoms, occupies a unique niche within the spirocyclic linker chemical space distinct from simpler nitrogen-only azaspiro linkers such as 2,8-diazaspiro[4.5]decane or 8-Boc-8-azaspiro[4.5]decane-2-amino. This scenario is relevant for organizations seeking patentable linker compositions or freedom-to-operate differentiation from existing PROTAC patent estates.

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